molecular formula C14H21N B14710515 Cyclooctanamine, N-phenyl- CAS No. 13310-25-3

Cyclooctanamine, N-phenyl-

Cat. No.: B14710515
CAS No.: 13310-25-3
M. Wt: 203.32 g/mol
InChI Key: YXFTVTWYESZNCY-UHFFFAOYSA-N
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Description

Cyclooctanamine, N-phenyl- is an organic compound with the molecular formula C14H21N It is a derivative of cyclooctanamine, where a phenyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclooctanamine, N-phenyl- can be synthesized through several methods. One common approach involves the reaction of cyclooctanone with aniline in the presence of a reducing agent. The reaction typically occurs under mild conditions, with the use of catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation process.

Industrial Production Methods: In an industrial setting, the production of Cyclooctanamine, N-phenyl- may involve large-scale hydrogenation reactors. The process requires precise control of temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Cyclooctanamine, N-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-phenyl-cyclooctanone derivatives.

    Reduction: Reduction reactions can convert it back to cyclooctanamine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of Pd/C is a typical reducing agent.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products:

    Oxidation: N-phenyl-cyclooctanone

    Reduction: Cyclooctanamine

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Cyclooctanamine, N-phenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclooctanamine, N-phenyl- involves its interaction with specific molecular targets. The phenyl group enhances its ability to participate in aromatic interactions, while the cyclooctanamine moiety can engage in hydrogen bonding and other non-covalent interactions. These properties make it a versatile compound in various chemical and biological processes.

Comparison with Similar Compounds

    Cyclooctanamine: The parent compound without the phenyl group.

    N-phenyl-cyclohexylamine: A similar compound with a cyclohexyl instead of a cyclooctyl group.

    N-phenyl-cyclopentylamine: Another analog with a cyclopentyl group.

Uniqueness: Cyclooctanamine, N-phenyl- is unique due to its larger ring size, which imparts different steric and electronic properties compared to its smaller-ring analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.

Properties

CAS No.

13310-25-3

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

N-phenylcyclooctanamine

InChI

InChI=1S/C14H21N/c1-2-5-9-13(10-6-3-1)15-14-11-7-4-8-12-14/h4,7-8,11-13,15H,1-3,5-6,9-10H2

InChI Key

YXFTVTWYESZNCY-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NC2=CC=CC=C2

Origin of Product

United States

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